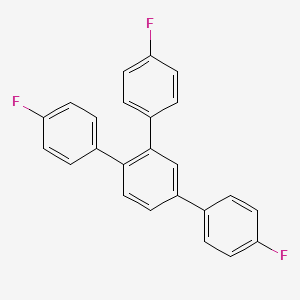

1,2,4-Tris(4-fluorophenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

896102-02-6 |

|---|---|

Molecular Formula |

C24H15F3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1,2,4-tris(4-fluorophenyl)benzene |

InChI |

InChI=1S/C24H15F3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |

InChI Key |

RGSJSDPBOHZJHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,2,4 Tris 4 Fluorophenyl Benzene and Analogous Derivatives

Direct Synthetic Approaches to 1,2,4-Tris(4-fluorophenyl)benzene Core Structures

Direct methods for constructing the trisubstituted benzene (B151609) ring offer an efficient route to the target molecule, often by forming the aromatic core in a single key step from simpler precursors.

Cyclotrimerization Reactions for Trisubstituted Benzene Formation

Cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzenes. This approach involves the [2+2+2] cycloaddition of three alkyne molecules to form a benzene ring. While the cyclotrimerization of a single alkyne species typically leads to 1,3,5-trisubstituted or a mixture of 1,2,4- and 1,3,5-trisubstituted benzenes, regioselective control to favor the 1,2,4-isomer is a significant challenge. arkat-usa.org

The co-cyclotrimerization of different alkynes can, in principle, generate 1,2,4-trisubstituted products, but this often results in a complex mixture of isomers, posing significant purification challenges. ias.ac.in Research has focused on developing catalysts that can control the regioselectivity of this transformation. For instance, nickel-catalyzed systems have shown promise in the regioselective cyclotrimerization of certain internal esteryl alkynes. researchgate.net Ruthenium catalysts, such as Grubbs first-generation catalyst, have also been employed for alkyne trimerization to generate triarylbenzenes. ias.ac.in Furthermore, Cp*Ru-catalyzed cyclotrimerization of 1-alkynyl triazenes has been developed for the synthesis of densely substituted arenes, offering a versatile route that can be extended to pyridine (B92270) synthesis. nih.gov

The synthesis of this compound via this method would likely involve the cyclotrimerization of 1-ethynyl-4-fluorobenzene (B14334) or a related derivative. However, controlling the regiochemistry to exclusively or predominantly form the 1,2,4-isomer remains a formidable synthetic hurdle.

Multistep Synthetic Sequences Utilizing Benzene-Based Precursors

An alternative to direct cyclization involves the sequential functionalization of a pre-existing benzene ring. This approach offers greater control over the substitution pattern. A plausible retrosynthetic analysis for this compound would start from a simpler, appropriately substituted benzene derivative.

For example, a synthesis could commence with a di-substituted benzene, such as 1,2-dibromobenzene (B107964) or 1,4-dibromobenzene, followed by sequential cross-coupling reactions to introduce the three 4-fluorophenyl groups. The order of these substitutions is critical to manage the directing effects of the existing substituents and to achieve the desired 1,2,4-pattern. youtube.comyoutube.com

A general strategy might involve:

Introduction of the first two aryl groups onto a dihalobenzene precursor via a double cross-coupling reaction.

Subsequent functionalization of the remaining position on the benzene ring, which may require activation or conversion to a suitable coupling partner.

The final cross-coupling step to install the third 4-fluorophenyl group.

The specific sequence and choice of reactions would depend on the directing effects of the substituents at each stage of the synthesis. youtube.comyoutube.com The synthesis of related trisubstituted benzene derivatives has been achieved through such multistep sequences, often involving electrophilic aromatic substitution and functional group interconversions. nih.govyoutube.com

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly aryl-aryl bonds, and represent the most versatile and widely used methods for synthesizing poly-aryl substituted benzenes. nobelprize.org

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. nobelprize.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most powerful methods for aryl-aryl bond formation. youtube.comlibretexts.org To synthesize this compound, a strategy could involve the reaction of a dihalo- or trihalobenzene with 4-fluorophenylboronic acid, or conversely, the reaction of a di- or tri-boronic acid substituted benzene with 1-bromo-4-fluorobenzene. The mild reaction conditions and the low toxicity of the boron reagents make this a highly attractive method. youtube.comnih.gov The choice of palladium catalyst and ligands, such as phosphines or N-heterocyclic carbenes, is crucial for achieving high yields and selectivity, especially with less reactive aryl chlorides. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with less reactive electrophiles. wikipedia.org The synthesis of this compound could be envisioned through the coupling of a polyhalogenated benzene with a (4-fluorophenyl)zinc halide. youtube.com While highly effective, the moisture and air sensitivity of organozinc reagents requires stringent anhydrous and anaerobic reaction conditions. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While not a direct route to triarylbenzenes, it can be a key step in a multistep synthesis. For instance, a dihalobenzene could undergo a double Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. wikipedia.org Subsequent deprotection and cyclotrimerization of the resulting diethynylbenzene with 1-ethynyl-4-fluorobenzene could potentially yield the desired product. Alternatively, the Sonogashira reaction can be used to construct precursors for other cyclization or coupling reactions. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While primarily used for vinylation of arenes, variations of the Heck reaction can be employed to form aryl-aryl bonds, although less commonly than Suzuki or Negishi couplings for this purpose. An intramolecular Heck reaction could be used to form one of the rings in a precursor molecule, or in domino sequences leading to polycyclic aromatic systems. youtube.comrsc.orgdiva-portal.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

| Reaction | Nucleophile | Electrophile | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Aryl/Vinyl Halides, Triflates | Mild conditions, stable and non-toxic reagents, high functional group tolerance. youtube.comlibretexts.org | Base is required, which can be a limitation for base-sensitive substrates. |

| Negishi | Organozinc | Aryl/Vinyl Halides, Triflates | High reactivity, good for coupling with less reactive electrophiles. wikipedia.orgorganic-chemistry.org | Moisture and air sensitive reagents, requires anhydrous conditions. wikipedia.org |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halides | Forms C(sp)-C(sp2) bonds, useful for building complex backbones. wikipedia.orgorganic-chemistry.org | Requires a terminal alkyne, not a direct route to simple biaryls. |

| Heck | Alkene | Aryl/Vinyl Halides | Good for vinylation of arenes, can be used in intramolecular cyclizations. wikipedia.orgorganic-chemistry.org | Less common for direct intermolecular aryl-aryl coupling compared to others. |

Cobalt-Mediated Coupling Reactions

Cobalt catalysis has emerged as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. Cobalt complexes can catalyze the coupling of aryl Grignard reagents or other organometallics with organic halides. While less developed than palladium catalysis for the synthesis of complex triarylbenzenes, cobalt-catalyzed methods are an active area of research. acs.org Cobalt has also been investigated for catalyzing the reductive coupling of various substrates. acs.org

Other Metal-Catalyzed Processes for Aryl-Aryl Bond Formation

Besides palladium and cobalt, other transition metals such as nickel and copper are also employed in aryl-aryl bond formation.

Nickel Catalysis: Nickel catalysts are particularly effective for the coupling of less reactive aryl chlorides and can be a more economical choice than palladium. wikipedia.org Nickel-catalyzed Suzuki-Miyaura and Negishi-type couplings are well-established. digitellinc.com

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in aryl-aryl bond formation, although they often require harsh reaction conditions. Modern copper-catalyzed coupling reactions with improved ligands operate under milder conditions and can be used in conjunction with or as an alternative to palladium-catalyzed methods. Copper is also a common co-catalyst in the Sonogashira reaction. wikipedia.org

Multimetallic systems, where two different metal catalysts work in concert, can also enable challenging cross-coupling reactions, such as the coupling of an aryl bromide with an aryl triflate, by having each catalyst selectively activate one of the coupling partners. nih.gov

Metal-Free Synthetic Protocols

The development of synthetic methods that avoid the use of transition metals is a key goal in green chemistry, aimed at reducing costs and eliminating toxic metal residues from the final products. For poly-aryl systems, metal-free approaches often rely on harnessing the intrinsic reactivity of organic precursors under specific catalytic conditions.

Brønsted Acid Catalysis in Aromatic System Construction

Brønsted acid catalysis is a powerful, metal-free tool for constructing complex aromatic systems from simple, readily available precursors. One of the most established methods for synthesizing triarylbenzenes is the acid-catalyzed condensation of aryl methyl ketones. While the symmetrical self-condensation of a single ketone typically yields 1,3,5-triarylbenzene derivatives, the formation of unsymmetrical isomers like this compound requires a more controlled, stepwise approach or the co-condensation of different precursors.

The reaction is typically promoted by strong Brønsted acids, such as p-Toluenesulfonic acid (PTSA), which are inexpensive and efficient. rsc.org The process generally involves an initial acid-catalyzed aldol (B89426) condensation between two ketone molecules, followed by dehydration to form a chalcone (B49325) (an α,β-unsaturated ketone). This intermediate then reacts with a third ketone molecule in a Michael-type addition, followed by cyclization and aromatization to yield the triarylbenzene core. The formation of the 1,2,4-isomer, as opposed to the 1,3,5-isomer, is dependent on the reaction pathway and the nature of the intermediates formed.

Several Brønsted acids can be employed to catalyze such aromatic constructions, each with varying efficacy depending on the substrate and reaction conditions.

| Catalyst Type | Example Catalyst | Application Context | Ref. |

| Sulfonic Acid | p-Toluenesulfonic acid (PTSA) | Green, solvent-free cyclotrimerization of acetophenones. | rsc.org |

| Sulfonic Acid | Trifluoromethanesulfonic acid (TfOH) | Catalyzes intramolecular hydroarylation to form indane structures. | escholarship.org |

| Acidic Ionic Liquid | [Hmim]HSO₄ | Serves as both catalyst and solvent for Friedel-Crafts reactions. | researchgate.net |

| Fluoroalcohol | Hexafluoroisopropanol (HFIP) | Acts as a mediator and solvent to activate aldehydes for Friedel-Crafts reactions. | chemrxiv.org |

Functionalization and Derivatization of this compound

The functionalization of a pre-formed this compound core presents a significant synthetic challenge. The molecule is sterically crowded, and the numerous C-H bonds on the four aromatic rings have similar reactivity, making site-selectivity difficult to achieve.

Site-Selective C-H Activation and Functionalization

Directing the functionalization to a single, specific C-H bond out of the many available is a frontier in synthetic chemistry. For complex molecules lacking strong intrinsic electronic or steric bias, achieving site-selectivity often requires a directing group strategy. rsc.org This approach involves the temporary installation of a coordinating group that directs a catalyst (often a transition metal, but conceptually applicable to metal-free systems) to a specific C-H bond, typically at the ortho-position. wikipedia.org

In the context of this compound, one could envision installing a directing group on one of the phenyl rings to facilitate functionalization at a neighboring position. However, achieving selectivity between the central benzene ring and the three pendant phenyl rings, or between the different positions on the central ring, remains a formidable challenge without such a guiding group. Organocatalysis has also emerged as a platform for achieving para-selective C-H functionalization by emulating the controlled environment of an enzyme's active site, though this remains a developing area. researchgate.net

Introduction of Diverse Functional Groups on the Core or Phenyl Rings

Given the challenges of direct C-H functionalization on the final structure, a more practical approach is often the synthesis of derivatives from already functionalized precursors. For instance, by starting with a substituted 4-fluoroacetophenone, a wide variety of functional groups can be incorporated into the final triarylbenzene structure.

Alternatively, functional groups can be introduced onto the existing pendant rings via electrophilic aromatic substitution (EAS). The fluorine atom is an ortho-, para-directing group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the two positions ortho to the fluorine atom on each of the three pendant rings. However, these positions are sterically hindered by the adjacent, bulky central aromatic core, which would likely reduce reactivity and require forcing reaction conditions.

A powerful strategy in aromatic synthesis involves "polarity reversal," where the electronic nature of a substituent is changed mid-synthesis. masterorganicchemistry.com For example, if a nitrated analog were synthesized, the nitro group (a meta-director) could be reduced to an amine (an ortho-, para-director). This transformation dramatically alters the reactivity and directing effects for subsequent functionalization steps, opening up new synthetic possibilities. masterorganicchemistry.com

Mechanistic Elucidation of Synthetic Transformations Involving this compound Precursors

The formation of 1,2,4-triarylbenzenes via Brønsted acid catalysis from aryl methyl ketone precursors is believed to proceed through a stepwise mechanism involving several classic organic reactions. Unlike a direct [3+3] cyclotrimerization which would lead to the 1,3,5-isomer, the pathway to the unsymmetrical 1,2,4-isomer involves the formation of distinct dimeric and trimeric intermediates.

The proposed mechanistic pathway is as follows:

Carbonyl Activation : The catalytic cycle begins with the protonation of the carbonyl oxygen of an aryl ketone by the Brønsted acid. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. youtube.com

Aldol Condensation & Dehydration : A second molecule of the ketone, likely in its enol form, acts as a nucleophile and attacks the activated carbonyl group of the first molecule in an aldol-type condensation. The resulting aldol adduct rapidly undergoes acid-catalyzed dehydration to yield a protonated α,β-unsaturated ketone, commonly known as a chalcone.

Michael Addition : A third ketone molecule, again in its nucleophilic enol form, attacks the β-carbon of the chalcone intermediate in a conjugate (Michael) addition. This C-C bond formation creates a 1,5-dicarbonyl intermediate.

Cyclization & Aromatization : The 1,5-dicarbonyl intermediate then undergoes a final intramolecular aldol-type condensation, where one of the carbonyl groups is attacked by the enol form of the other. This cyclization forms a six-membered ring. Subsequent dehydration and tautomerization steps lead to the expulsion of water and the formation of the highly stable, fully aromatic 1,2,4-trisubstituted benzene ring.

This stepwise mechanism, involving sequential aldol, dehydration, and Michael addition reactions, provides a clear rationale for the formation of the unsymmetrical this compound isomer from three molecules of 4-fluoroacetophenone under Brønsted acid catalysis.

Advanced Spectroscopic and Structural Characterization of 1,2,4 Tris 4 Fluorophenyl Benzene

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The analysis of 1,2,4-Tris(4-fluorophenyl)benzene would be expected to show several characteristic absorption bands corresponding to its constituent parts.

Key vibrational modes anticipated in the FT-IR spectrum include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. niscpr.res.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the four benzene (B151609) rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. niscpr.res.inwashington.edu The specific positions and intensities of these peaks are indicative of the substitution pattern.

C-F Stretching: The strong carbon-fluorine bond in the 4-fluorophenyl groups gives rise to a very intense and characteristic absorption band, typically found in the 1250-1100 cm⁻¹ range. irphouse.com

Out-of-Plane C-H Bending: The substitution patterns on the aromatic rings can be further confirmed by analyzing the out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹). The central 1,2,4-trisubstituted ring and the outer 1,4-disubstituted (para) rings will have distinct bands in this region. washington.edu

Table 1: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~1605 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1510 | Strong | Aromatic C=C Ring Stretching |

| ~1220 | Very Strong | Asymmetric C-F Stretching |

| ~830 | Strong | Out-of-plane C-H Bending (para-disubstitution) |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be expected to highlight the vibrations of the carbon skeleton.

Key features anticipated in the FT-Raman spectrum:

Symmetric Ring Breathing: The symmetric "breathing" mode of the benzene rings, which involves the entire ring expanding and contracting, typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹.

C-C Inter-ring Stretching: The stretching vibrations of the single bonds connecting the phenyl rings are also expected to be Raman active.

Aromatic C=C Stretching: The aromatic C=C stretching vibrations observed in the IR spectrum are also present in the Raman spectrum, often with different relative intensities. niscpr.res.innih.gov

Table 2: Expected FT-Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~1610 | Very Strong | Aromatic C=C Ring Stretching |

| ~1300 | Medium | C-C Inter-ring Stretching |

| ~1000 | Strong | Symmetric Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to be complex, with all signals appearing in the aromatic region (typically δ 7.0-8.0 ppm). Due to the molecule's lack of symmetry, the protons on each ring are chemically distinct.

Expected spectral features:

Central Benzene Ring: The three protons on the central 1,2,4-trisubstituted ring would give rise to a complex set of multiplets due to spin-spin coupling between them.

4-Fluorophenyl Rings: The protons on the three 4-fluorophenyl rings would appear as two distinct sets of signals for each ring. These signals would likely be doublets of doublets, resulting from coupling to the adjacent proton (ortho-coupling, ³JHH) and long-range coupling to the fluorine atom (⁴JHF). chemicalbook.comspectrabase.com The three fluorophenyl groups are in different chemical environments (positions 1, 2, and 4), leading to three unique sets of these patterns.

Table 3: Predicted ¹H NMR Signals for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.0 - 8.0 | Multiplet (m) | Aromatic Protons (15H total) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single line for each chemically unique carbon atom.

Expected spectral features:

Signal Count: Given the molecule's asymmetry, a total of 24 distinct signals would be expected in the ¹³C NMR spectrum (6 carbons for the central ring and 6 carbons for each of the three unique fluorophenyl rings).

Chemical Shifts: The signals would appear in the aromatic region (δ 110-170 ppm). hw.ac.ukcompoundchem.com

Carbon-Fluorine Coupling: The most revealing feature would be the effect of the fluorine atoms. The carbon atoms directly bonded to fluorine (C-F) would appear as doublets with a large coupling constant (¹JCF ≈ 245-250 Hz). rsc.org The carbon atoms ortho and meta to the fluorine would also exhibit smaller C-F couplings (²JCF and ³JCF, respectively).

Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Expected C-F Coupling (J, Hz) |

| ~163 | C-F | ¹JCF ≈ 245 |

| 115 - 145 | Aromatic CH and Quaternary C | ²JCF ≈ 22, ³JCF ≈ 8 |

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts span a very wide range, making it excellent for distinguishing between different fluorine environments.

Expected spectral features:

Signal Count: Since the three 4-fluorophenyl groups are attached to the non-symmetrical central ring at positions 1, 2, and 4, they are chemically non-equivalent. Therefore, three distinct signals are expected in the ¹⁹F NMR spectrum.

Chemical Shifts: For fluorobenzene (B45895) derivatives, these signals typically appear in a range of δ -110 to -120 ppm. rsc.orgazom.com

Multiplicity: Each of the three signals would be expected to appear as a multiplet, most likely a triplet of doublets or a more complex pattern, due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF) on the same ring.

Table 5: Predicted ¹⁹F NMR Signals for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -112 to -118 | Multiplet | F atom on ring at C1-position |

| -112 to -118 | Multiplet | F atom on ring at C2-position |

| -112 to -118 | Multiplet | F atom on ring at C4-position |

Solid-State NMR Techniques for Condensed Phase Analysis

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in the condensed phase. For this compound, ssNMR can provide critical insights into the local environments of the carbon and fluorine atoms within the crystalline or amorphous solid.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, leading to higher resolution spectra. In the case of fluorinated aromatic compounds, both ¹³C and ¹⁹F ssNMR are highly informative. The ¹⁹F nucleus is a sensitive probe due to its high gyromagnetic ratio and 100% natural abundance. nih.gov

The ¹³C ssNMR spectrum of this compound is expected to show a series of resonances corresponding to the different carbon environments in the molecule. The chemical shifts of the carbons in the fluorophenyl rings would be influenced by the strongly electronegative fluorine atoms, typically resulting in resonances at lower field (higher ppm) for the carbon atoms directly bonded to fluorine. The central benzene ring would also exhibit a distinct set of signals, with the substitution pattern influencing their chemical shifts.

The ¹⁹F ssNMR spectrum provides direct information about the fluorine environments. For polycrystalline samples, the static ¹⁹F spectrum would exhibit a broad powder pattern due to the chemical shift anisotropy (CSA). The principal values of the CSA tensor, which can be extracted from the lineshape, are sensitive to the local electronic structure around the fluorine nucleus. Under MAS conditions, the broad powder pattern is averaged to a narrow isotropic peak, with spinning sidebands from which the CSA parameters can also be determined. For this compound, a single resonance in the ¹⁹F MAS NMR spectrum would be anticipated, assuming the three fluorophenyl groups are chemically equivalent in the solid state.

Relaxation time measurements, such as T₁ (spin-lattice) and T₂ (spin-spin) relaxation times, can provide information on molecular dynamics in the solid state. nih.gov

Advanced 2D NMR Experiments and Relaxation Studies

In solution, advanced 2D NMR experiments are crucial for the unambiguous assignment of the proton and carbon signals of this compound and for elucidating the through-bond and through-space connectivities.

Correlation Spectroscopy (COSY) experiments would reveal the scalar coupling network between protons. For the fluorophenyl groups, this would show correlations between the ortho and meta protons. The protons on the central benzene ring would also exhibit correlations depending on their relative positions.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the more readily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the phenyl rings. For example, correlations between the protons on the fluorophenyl rings and the carbons of the central benzene ring would definitively establish the substitution pattern.

Relaxation studies in solution provide insights into the molecular motion and intermolecular interactions. The measurement of T₁ and T₂ relaxation times for both ¹H and ¹³C nuclei can help to understand the rotational correlation times of the molecule and the dynamics of the phenyl rings. The Nuclear Overhauser Effect (NOE), observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments, can provide information about through-space proximities between protons, which can be useful in determining the preferred conformation of the molecule in solution.

Electronic Absorption and Photophysical Spectroscopy

The electronic and photophysical properties of this compound are governed by the extended π-conjugated system formed by the interconnected benzene rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, is expected to show intense absorption bands in the ultraviolet region. These absorptions arise from π-π* electronic transitions within the aromatic system. The substitution of the benzene rings with fluorophenyl groups is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system. The fine structure of the absorption bands can provide information about the vibrational energy levels associated with the electronic ground state.

Luminescence and Photoluminescence Characterization

Upon excitation with UV light, this compound may exhibit luminescence, either in the form of fluorescence or phosphorescence. The photoluminescence (PL) spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process.

The emission spectrum is typically mirror-imaged to the absorption spectrum. The position of the emission maximum and the quantum yield of luminescence are sensitive to the molecular structure and the surrounding environment. The introduction of fluorine atoms can influence the photophysical properties, sometimes leading to enhanced quantum yields and blue-shifted emissions in conjugated polymers. The photoluminescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, can be measured using time-resolved spectroscopy. This parameter provides further insight into the dynamics of the excited state processes.

Crystallographic Studies for Solid-State Architecture

Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD analysis of this compound would provide a wealth of information about its molecular and supramolecular structure.

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and providing insights into any steric strain that may be present. The planarity of the benzene rings and the torsional angles between the rings are of particular interest, as they influence the extent of π-conjugation.

Analysis of Molecular Conformation and Geometry in the Solid State

Comprehensive searches of chemical and crystallographic databases have not yielded publicly available single-crystal X-ray diffraction data for this compound. As a result, a definitive analysis of its molecular conformation and geometry in the solid state, including specific bond lengths, bond angles, and dihedral angles, cannot be provided at this time.

To offer a theoretical perspective, the conformation of this compound would be dictated by the steric and electronic interactions between the central benzene ring and the three peripheral 4-fluorophenyl substituents. The molecule is expected to adopt a non-planar conformation to minimize steric hindrance between the adjacent phenyl rings. The degree of twist of each 4-fluorophenyl group relative to the central benzene ring, defined by the dihedral angles, would be a key feature of its molecular geometry. These angles would likely differ for the substituents at the 1, 2, and 4 positions due to the asymmetric substitution pattern.

Crystal Packing Arrangements and Intermolecular Interactions

Without experimental crystal structure data, a detailed description of the crystal packing and specific intermolecular interactions of this compound remains speculative. However, based on the molecular structures of related fluorinated aromatic compounds, several types of non-covalent interactions would be anticipated to govern the crystal packing.

These would likely include:

π-π Stacking: Interactions between the electron-rich aromatic rings are a common feature in the crystal structures of phenyl-substituted compounds. These can occur in either a face-to-face or offset arrangement, contributing significantly to the stability of the crystal lattice.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms of the 4-fluorophenyl groups and hydrogen atoms from adjacent molecules are expected to play a crucial role in directing the three-dimensional arrangement of the molecules in the crystal.

C-H···π Interactions: The hydrogen atoms of the benzene rings could also interact with the π-systems of neighboring aromatic rings, further stabilizing the crystal structure.

Theoretical and Computational Investigations of 1,2,4 Tris 4 Fluorophenyl Benzene

Quantum Chemical Calculation Methodologies

The computational investigation of molecules like 1,2,4-Tris(4-fluorophenyl)benzene relies on a variety of quantum chemical methods to predict their geometric and electronic properties. These methods range from the widely used Density Functional Theory (DFT) for ground-state properties to more specialized techniques for excited states.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for relatively large molecules. nih.gov The choice of functional and basis set is critical for obtaining reliable results.

For molecules containing aromatic rings and electronegative atoms like fluorine, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the strengths of Hartree-Fock theory and local density approximations, providing a robust description of molecular geometries and energies for a wide range of organic compounds. nih.govfrontiersin.org Other functionals, such as the range-separated CAM-B3LYP or the PBE0 functional, may also be selected, particularly when investigating electronic transitions or non-covalent interactions. nih.govresearchgate.net

The basis set determines the mathematical representation of atomic orbitals. For a molecule with multiple phenyl rings and fluorine atoms, a Pople-style basis set like 6-311+G(d,p) or a Karlsruhe basis set such as def2-TZVP would be appropriate. frontiersin.orgresearchgate.net The "+G" indicates the addition of diffuse functions to better describe the electron density far from the nucleus, which is important for anions and weak interactions. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling bonding and angular electronic distribution.

A typical DFT calculation would begin with a geometry optimization to find the lowest energy conformation of the this compound molecule. This is followed by frequency calculations to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). researchgate.net

Table 1: Illustrative DFT Methodologies for this compound This table presents a hypothetical selection of DFT functionals and basis sets that would be suitable for the computational study of the target molecule, based on common practices for similar compounds.

| Parameter | Selection | Rationale |

| Functional | B3LYP | A widely used hybrid functional providing a good balance of accuracy and computational cost for organic molecules. |

| CAM-B3LYP | A range-separated functional often used for improved accuracy in calculating excited state properties and charge-transfer systems. nih.gov | |

| PBE0 | A parameter-free hybrid functional known for good performance in predicting thermochemistry and electronic properties. researchgate.net | |

| Basis Set | 6-311+G(d,p) | A flexible triple-zeta basis set with diffuse and polarization functions, suitable for describing delocalized electrons and polar bonds. frontiersin.org |

| def2-TZVP | A triple-zeta valence polarization basis set from the Karlsruhe group, known for its efficiency and accuracy. researchgate.net | |

| Solvent Model | PCM/SMD | The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used to simulate the effects of a solvent environment. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of this compound, such as its absorption of UV-Vis light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. nih.govresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. nih.gov

By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of the molecule. This involves calculating the vertical excitation energies from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.govresearchgate.net These theoretical spectra can then be compared with experimental data to validate the computational approach and aid in the interpretation of spectral features. nih.gov Functionals like CAM-B3LYP are often preferred for TD-DFT calculations as they can provide more accurate descriptions of charge-transfer excitations, which may be relevant in asymmetrically substituted aromatic systems. nih.govchemrxiv.org

Ab Initio and Semi-Empirical Calculation Methods

While DFT is highly prevalent, other methods exist. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. They offer higher accuracy than DFT but at a significantly greater computational expense, making them challenging for a molecule of this size. bohrium.com

On the other end of the spectrum, semi-empirical methods (like AM1 or PM7) use parameters derived from experimental data to simplify the calculations. researchgate.net These methods are much faster than DFT and can be useful for preliminary conformational searches or for studying very large systems, though they provide lower accuracy for electronic properties. researchgate.net

Electronic Structure and Bonding Analysis

Once the geometry is optimized, various analysis techniques can be applied to the resulting wavefunction to understand the electronic nature of this compound in detail.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Orbital Localization

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally suggests that the molecule is more easily excitable and may exhibit absorption at longer wavelengths. frontiersin.org The HOMO-LUMO gap is a key factor in determining the kinetic stability and electronic transport properties of a molecule. bohrium.comnih.gov

For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It is expected that these orbitals would be delocalized π-orbitals spread across the central benzene (B151609) ring and the attached fluorophenyl groups. The precise localization would depend on the torsional angles between the rings and the electronic influence of the fluorine substituents.

Table 2: Illustrative Frontier Molecular Orbital Data This table provides a hypothetical example of FMO analysis results for a molecule like this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. The values are for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO-1 | -6.50 | π-orbital primarily localized on the phenyl and central benzene rings. |

| HOMO | -6.25 | Highest Occupied Molecular Orbital; a π-orbital delocalized across the entire conjugated system. |

| LUMO | -1.15 | Lowest Unoccupied Molecular Orbital; a π-orbital with significant contributions from all aromatic rings. |

| LUMO+1 | -0.90 | π-orbital with a different nodal pattern compared to the LUMO. |

| HOMO-LUMO Gap | 5.10 | The energy difference between the HOMO and LUMO, indicating high electronic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction in terms of localized chemical bonds and lone pairs. It provides a quantitative picture of bonding, electron delocalization, and intramolecular interactions. researchgate.net

Furthermore, NBO can be used to analyze the effect of the electron-withdrawing fluorine atoms on the charge distribution across the molecule. This includes assessing the polarization of the C-F bonds and the resulting inductive effects on the aromatic rings. bohrium.com This analysis helps in understanding the interplay between the resonance and inductive effects that govern the molecule's electronic character. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No specific studies detailing the Molecular Electrostatic Potential (MEP) map for this compound have been identified in the surveyed literature. An MEP map would be crucial for understanding the molecule's reactive behavior by illustrating the charge distribution and identifying electrophilic and nucleophilic sites. However, without dedicated computational studies, a visual and quantitative analysis of its electrostatic potential is not possible at this time.

Mulliken Atomic Charges and Other Charge Partitioning Schemes

Detailed information on the Mulliken atomic charges or other charge partitioning schemes (such as Natural Bond Orbital analysis) for this compound is not available in the current body of scientific literature. Such data would provide quantitative insight into the electronic distribution across the atoms within the molecule, which is fundamental for predicting its chemical reactivity and intermolecular interactions.

Reactivity and Selectivity Prediction

Fukui Function Analysis for Reaction Sites

There are no published reports of Fukui function analysis for this compound. This type of analysis is a key component of Conceptual Density Functional Theory and is instrumental in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks. The absence of this analysis limits the theoretical prediction of the molecule's reactivity and selectivity in chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

While this compound has been identified as a product in cyclotrimerization reactions, detailed computational modeling of its formation mechanism, including the structures of transition states and intermediates, has not been the specific focus of published research. uu.nl Such studies would be invaluable for optimizing reaction conditions and understanding the underlying principles of its synthesis.

Conformational Landscape and Dynamics

Potential Energy Surface Scans for Conformational Isomers

No dedicated studies on the conformational landscape of this compound, including potential energy surface (PES) scans, were found. A PES scan would reveal the various stable conformations of the molecule and the energy barriers between them, which is essential for understanding its dynamic behavior and the steric arrangement of the fluorophenyl groups. While the concept of PES scans is mentioned in broader computational chemistry contexts, its specific application to this compound is not documented. uu.nl

Advanced Materials Applications and Supramolecular Chemistry Featuring 1,2,4 Tris 4 Fluorophenyl Benzene Architectures

Building Block for Extended Framework Materials

Design of Metal-Organic Frameworks (MOFs) utilizing 1,2,4-Tris(4-fluorophenyl)benzene Ligands

There is currently no published research detailing the use of this compound as an organic ligand for the design and synthesis of Metal-Organic Frameworks (MOFs). The potential of this molecule as a building block for MOFs remains unexplored in the available scientific literature.

Role in Photocatalysis and Energy Conversion

Photocatalytic Hydrogen Evolution Studies

No studies have been found that investigate the application of this compound in photocatalytic hydrogen evolution. Its efficacy as a photosensitizer or as a component in a larger photocatalytic system has not been reported.

Participation in Photoredox Catalytic Cycles

There is no available data or research on the participation of this compound in photoredox catalytic cycles. Its redox properties and potential as a photocatalyst are yet to be investigated and documented in scientific literature.

Supramolecular Chemistry and Crystal Engineering

Investigation of Halogen Bonding Interactions

A detailed investigation of halogen bonding interactions specifically involving this compound is not present in the current body of scientific work. While halogen bonding is a critical aspect of the crystal engineering of fluorinated compounds, specific studies elucidating these interactions for this molecule, including relevant crystallographic data, have not been published.

Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

Similarly, there is a lack of published research on the role of hydrogen bonding and other non-covalent interactions in the crystal packing of this compound. Structural analysis and detailed studies of its solid-state architecture are not available in the reviewed literature.

Design of Supramolecular Synthons for Directed Self-Assembly

The rational design of materials with desired macroscopic properties begins at the molecular level with the strategic implementation of supramolecular synthons. These are structural units within molecules that can be formed and/or assembled by known or conceivable intermolecular interactions. In the case of This compound , the key supramolecular synthons are dictated by the presence of the fluorine atoms and the aromatic rings.

The introduction of fluorine into organic molecules can lead to more stable and robust crystal lattices. nih.gov The primary intermolecular interactions expected to direct the self-assembly of This compound include:

C-H···F Interactions: These weak hydrogen bonds are a significant directional force in the crystal engineering of fluorinated organic compounds. The hydrogen atoms on one molecule can interact with the electronegative fluorine atoms on an adjacent molecule, guiding the packing arrangement. The temperature dependence of C-H···F-C interactions has been studied in co-crystals of benzene (B151609) and hexafluorobenzene, highlighting the nuanced role of these interactions in the solid state.

π-π Stacking: The electron-rich phenyl rings can interact with the electron-poor fluorophenyl rings of neighboring molecules. The substitution of hydrogen with highly electronegative fluorine atoms alters the quadrupole moment of the aromatic ring, which can enhance attractive arene-perfluoroarene interactions and influence the stacking geometry, often favoring slipped-stack arrangements.

Halogen Bonding: Although typically associated with heavier halogens, fluorine can participate in halogen bonding, particularly when the fluorine atom is attached to an electron-withdrawing group.

The combination of these synthons can be strategically employed to guide the self-assembly of This compound into predictable and well-ordered supramolecular architectures. The study of related 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups reveals a tendency to form dimeric structures stabilized by various interactions, including C-H···O, C-H···π, and halogen bonds (Hal···Hal and Hal···π). researchgate.net

Influence on Molecular Self-Assembly and Ordered Architectures

The propeller-like, non-planar structure of This compound significantly influences its self-assembly into ordered architectures. Unlike planar aromatic molecules that tend to form herringbone or sandwich-herringbone packing motifs, contorted aromatic molecules often exhibit unique packing arrangements. nih.govnih.gov

The self-assembly of propeller-shaped amphiphilic molecules has been shown to lead to various nanostructures, including nanosheets, bowls, and nanoparticles, with the morphology being controllable by modifying the molecular structure. beilstein-journals.orgnih.govnih.gov For This compound , the interplay between the steric hindrance of the phenyl groups and the directional intermolecular interactions (C-H···F and π-π stacking) is expected to result in complex and potentially porous three-dimensional networks.

The crystal structure of non-planar aromatic compounds, such as triaryl-substituted imines, reveals that the aromatic rings can be positioned almost perpendicularly to each other, leading to specific spatial organization. researchgate.net This inherent geometry, when combined with directional intermolecular forces, can lead to the formation of well-defined, ordered architectures. For instance, the self-assembly of similar C3-symmetrical trisubstituted triphenylenes can result in supramolecular gels and liquid crystalline mesophases. rsc.org

Other Emerging Materials Applications

The unique structural and electronic properties of This compound make it a candidate for several emerging materials applications.

Component in Molecular Propellers and Rotary Systems

The sterically hindered and propeller-like shape of This compound is a key characteristic for its potential use in molecular propellers and rotary systems. Molecular propellers are molecules that have a rotational axis and multiple blades, and their controlled rotation is a fundamental goal in nanotechnology.

The design of molecular propellers often involves inducing chirality into triaryl structures. nih.gov In triarylborane-ammonia adducts, for example, point chirality in side chains can be transferred to the triarylborane propeller chirality. nih.govnih.gov While This compound is not inherently chiral, its unsymmetrical substitution pattern could be a starting point for the design of chiral derivatives.

Furthermore, the development of molecular motor-rotor systems based on sterically overcrowded alkenes demonstrates that controlled intramolecular movement can be achieved. researchgate.netacs.org The rigid, propeller-shaped core of This compound could serve as a stator or a rotor component in such a system, with chemical modifications to introduce a switching mechanism to control the rotational motion. The steric hindrance between the phenyl groups is a critical factor that would influence the energy barrier for rotation. nih.gov

Behavior as Liquid Crystalline Materials

The molecular shape and the presence of polar fluorine atoms suggest that This compound or its derivatives could exhibit liquid crystalline behavior. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov The formation of liquid crystalline phases is highly dependent on molecular architecture. nih.govresearchgate.net

The introduction of fluorine atoms into a molecular structure is a known strategy to influence and stabilize liquid crystalline phases. nih.govnih.gov Fluorinated substituents can affect the dipole moment and intermolecular interactions, which in turn influence the type and stability of the mesophases. For example, highly fluorinated macrocycles have been shown to form smectic mesophases over a wide temperature range. nih.gov

While simple trisubstituted benzenes may not be inherently mesogenic, the attachment of appropriate side chains can induce liquid crystalline behavior. The non-planar, propeller shape of This compound is somewhat analogous to "bent-core" or "boomerang-shaped" molecules, which are known to form unusual and potentially biaxial nematic liquid crystal phases. psu.eduaps.org The synthesis of liquid crystalline dendrimers based on a 1,3,5-triphenylbenzene (B1329565) core further illustrates the potential of triarylbenzene structures in this field. ias.ac.in

| Related Compound Type | Observed Liquid Crystalline Behavior | Key Structural Features | Reference |

| Highly Fluorinated Macrocycles | Smectic mesophases | Long fluorinated chains | nih.gov |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes | Monotropic liquid crystal mesophases | Bent aromatic core with terminal chains | nih.gov |

| Triphenylene Derivatives | Columnar mesophases | Disc-like shape, amide groups | rsc.org |

| Boomerang-Shaped Oxadiazole Derivatives | Biaxial nematic phases | Bent-core molecular geometry | aps.org |

| 1,3,5-Triphenylbenzene Dendrimers | Discotic liquid crystalline phases | Central triphenylbenzene core | ias.ac.in |

Applications in Optical Waveguide Systems

Self-assembled organic nanostructures are promising for the fabrication of optical waveguides, which are essential components in integrated photonics. These structures can guide light through photoluminescence propagation. nih.gov The self-assembly of organic molecules can lead to the formation of crystalline nanofibers, nanobelts, or nanotubes that act as single-mode optical waveguides. nih.govnih.gov

The photophysical properties of This compound are crucial for this application. Fluorination can significantly impact the electronic structure and photophysical behavior of aromatic compounds. researchgate.net For instance, fluorinated triphenylenes exhibit orange-yellow fluorescence in the solid state due to the formation of J-aggregates. beilstein-journals.org The ability of This compound to self-assemble into well-defined, one-dimensional nanostructures, coupled with favorable photoluminescent properties, would be key to its application in optical waveguides.

Furthermore, fluorinated polymers are known for their high optical transparency and are used in the fabrication of optical components and waveguide circuits. researchgate.netspringernature.com While This compound is a small molecule, its incorporation into a polymer or its use as a core for a self-assembled supramolecular polymer could lead to materials with desirable optical properties for waveguide applications. The self-assembly of optical molecules through supramolecular concepts is a rapidly developing field with the potential to create novel photonic materials. nih.gov

Conclusion and Future Research Directions for 1,2,4 Tris 4 Fluorophenyl Benzene

Synthesis of Current Academic Understanding and Research Achievements

Direct research on 1,2,4-Tris(4-fluorophenyl)benzene is sparse in publicly available scientific literature. Consequently, a comprehensive summary of its specific properties and applications cannot be compiled from direct experimental evidence. However, knowledge of similarly structured molecules, such as other triarylbenzenes and fluorinated aromatic compounds, provides a foundational understanding. For instance, the unsymmetrical substitution pattern of the phenyl rings on the central benzene (B151609) core suggests that the molecule will possess a significant dipole moment. The presence of fluorine atoms, the most electronegative element, is known to influence molecular properties profoundly. frontiersin.orgnih.gov Fluorination can enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules. frontiersin.orgnih.gov In the context of materials science, fluorine substitution in aromatic rings can modify electronic properties and influence self-assembly behavior. beilstein-journals.org

Identification of Remaining Research Gaps and Grand Challenges

The primary and most significant research gap is the lack of fundamental data for this compound. Essential physical and chemical properties have not been experimentally determined and reported.

Key Research Gaps Include:

Synthesis and Characterization: There is no established and optimized synthetic protocol specifically for this compound. While general methods for creating unsymmetrical triarylbenzenes exist, their applicability and efficiency for this specific compound are unknown. researchgate.netresearchgate.netnih.gov

Physicochemical Properties: A complete profile of its basic physical properties is needed.

Spectroscopic Data: Comprehensive spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) is required for unambiguous identification and to understand its electronic structure.

Solid-State Structure and Morphology: The crystal structure and solid-state packing of the molecule are uncharacterized. These are crucial for understanding its potential in materials science.

Electronic and Photophysical Properties: There is no information on its electronic properties, such as the HOMO/LUMO energy levels, or its photophysical behavior, including absorption and emission characteristics.

Biological Activity: The potential for this compound to exhibit any form of biological activity is completely unexplored.

The grand challenge lies in moving this compound from a chemical curiosity to a well-characterized molecule with understood properties and potential applications. This requires a concerted effort in synthesis, purification, and comprehensive characterization.

Prospective Avenues for Future Research on this compound in Chemical Science and Technology

The unique unsymmetrical and fluorinated structure of this compound opens up several promising avenues for future research.

Proposed Research Directions:

Synthetic Strategy Development: A primary focus should be the development of an efficient and selective synthesis. Methodologies for creating unsymmetrical triarylbenzenes, potentially involving transition-metal-catalyzed cross-coupling reactions or condensation reactions, could be adapted and optimized for this target. researchgate.netrsc.org

Computational Modeling: In the absence of experimental data, computational chemistry can provide initial insights into the molecule's geometry, electronic structure, and potential energy surfaces. researchgate.netarcjournals.orgnih.gov Density Functional Theory (DFT) and other ab initio methods can predict spectroscopic properties and guide experimental work.

Materials Science Applications: The investigation of its potential use in functional organic materials is a key research direction. kyushu-u.ac.jporgmathun.com The presence of multiple fluorophenyl groups suggests it could have interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells. deliuslab.com The fluorine atoms could lead to favorable intermolecular interactions, influencing thin-film morphology and charge transport properties. beilstein-journals.org

Medicinal Chemistry Exploration: Given that fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity, the biological activity of this compound and its derivatives could be screened. frontiersin.orgnih.gov Its core structure could serve as a scaffold for developing new therapeutic agents.

The following table outlines key data points that should be targeted in initial research efforts:

| Property Category | Specific Data Point to be Determined |

| Physical Properties | Melting Point, Boiling Point, Solubility |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, UV-Vis, Fluorescence |

| Structural Data | Single Crystal X-ray Diffraction |

| Electronic Properties | HOMO/LUMO levels (from Cyclic Voltammetry) |

Synergistic Opportunities for Interdisciplinary Research and Collaborative Initiatives

The exploration of this compound is inherently interdisciplinary.

Potential Collaborations:

Synthetic and Computational Chemistry: Synthetic chemists can work alongside computational chemists to design efficient synthetic routes and to understand the properties of the target molecule and its isomers. researchgate.netarcjournals.orgnih.gov

Chemistry and Materials Science: Collaborations between chemists and materials scientists will be crucial for fabricating and characterizing thin films of the material and for integrating it into electronic devices. deliuslab.comyoutube.com

Chemistry and Biology/Pharmacology: If initial screenings suggest any biological activity, collaborations with biologists and pharmacologists would be essential to explore its medicinal potential. frontiersin.orgnih.gov

Such collaborative efforts, potentially within dedicated research centers for functional materials, would be instrumental in unlocking the potential of this compound and related compounds. youtube.comimdea.org

Q & A

Q. What methodologies are recommended for synthesizing 1,2,4-Tris(4-fluorophenyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or Ullmann-type reactions due to the aromatic fluorine substituents. Key steps include:

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling aryl halides with fluorophenyl boronic acids .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Temperature Control : Reactions often require heating (80–120°C) to overcome steric hindrance from the trisubstituted benzene core .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can researchers determine the solubility and thermal stability of this compound in various solvents?

- Methodological Answer :

- Solubility Testing : Use gravimetric analysis by dissolving the compound incrementally in solvents (e.g., THF, DCM, ethanol) at 25°C. Centrifuge to isolate undissolved material and calculate saturation points .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Monitor decomposition temperatures and compare with differential scanning calorimetry (DSC) to identify phase transitions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid inhalation of powdered forms .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve ambiguities in structural confirmation of this compound derivatives?

- Methodological Answer :

- NMR Analysis : Use ¹⁹F NMR to confirm fluorine substitution patterns. Coupling constants in ¹H NMR help identify para/meta arrangements .

- X-ray Crystallography : Resolve steric clashes or regiochemistry ambiguities. Crystallize the compound via slow evaporation in hexane/chloroform mixtures .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to rule out byproducts .

Q. What experimental approaches are used to investigate reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures and catalyst loads. Use Arrhenius plots to determine activation energies .

- Isotopic Labeling : Introduce deuterated or ¹³C-labeled reactants to track bond formation via MS or NMR .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to simulate transition states and predict regioselectivity .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer :

-

Meta-Analysis : Compare data from peer-reviewed journals (e.g., via SciFinder or Reaxys) and identify variables like purity levels or measurement techniques .

毕业论文说明1:05:11

-

Reproducibility Testing : Replicate experiments under standardized conditions (e.g., IUPAC protocols) to isolate confounding factors .

-

Error Source Identification : Use statistical tools (e.g., ANOVA) to assess whether differences arise from instrumental error, sample degradation, or synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.